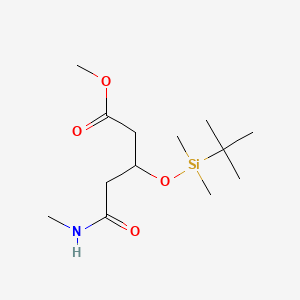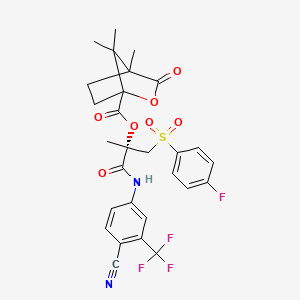
(S)-Bicalutamide (1S)-Camphanic Acid Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Bicalutamide (1S)-Camphanic Acid Ester is a chemical compound that combines the properties of (S)-Bicalutamide and (1S)-Camphanic Acid Ester (S)-Bicalutamide is a non-steroidal anti-androgen used primarily in the treatment of prostate cancer, while (1S)-Camphanic Acid Ester is derived from camphor, a bicyclic monoterpene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bicalutamide (1S)-Camphanic Acid Ester typically involves the esterification of (S)-Bicalutamide with (1S)-Camphanic Acid. This reaction can be carried out using various esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane, with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques like chromatography and crystallization ensures the high purity of the final product.
化学反应分析
Types of Reactions
(S)-Bicalutamide (1S)-Camphanic Acid Ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(S)-Bicalutamide (1S)-Camphanic Acid Ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Its interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating prostate cancer and other androgen-dependent conditions.
Industry: It is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of (S)-Bicalutamide (1S)-Camphanic Acid Ester involves its interaction with androgen receptors. (S)-Bicalutamide acts as an antagonist to androgen receptors, blocking the effects of androgens like testosterone. This inhibition prevents the growth of androgen-dependent cancer cells, making it effective in the treatment of prostate cancer. The esterification with (1S)-Camphanic Acid may enhance its stability and bioavailability.
相似化合物的比较
Similar Compounds
®-Bicalutamide: The enantiomer of (S)-Bicalutamide, which has different pharmacological properties.
Flutamide: Another non-steroidal anti-androgen used in the treatment of prostate cancer.
Nilutamide: A similar compound with anti-androgenic activity.
Uniqueness
(S)-Bicalutamide (1S)-Camphanic Acid Ester is unique due to its combination of (S)-Bicalutamide and (1S)-Camphanic Acid, which may offer improved pharmacokinetic properties and therapeutic potential compared to other anti-androgens. Its unique structure allows for specific interactions with androgen receptors, making it a valuable compound for further research and development.
属性
IUPAC Name |
[(2S)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOWAADSTULBRZ-WTGGTCQISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(CCC1(OC2=O)C(=O)O[C@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F4N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
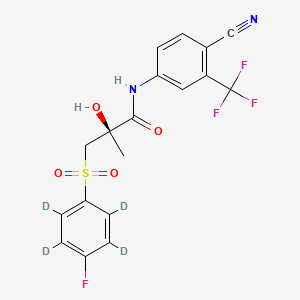

![2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid;hydrochloride](/img/structure/B564376.png)
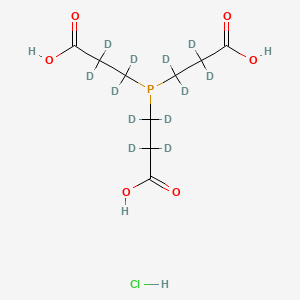
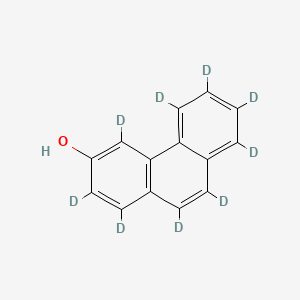
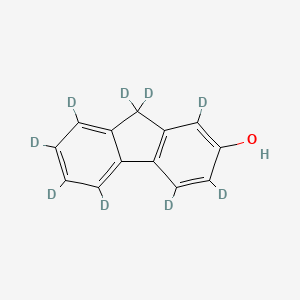
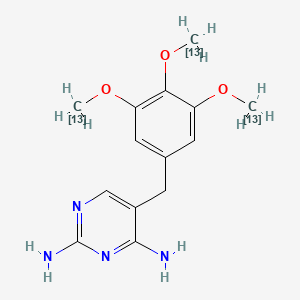
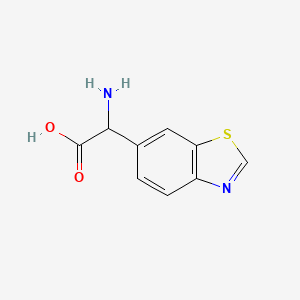
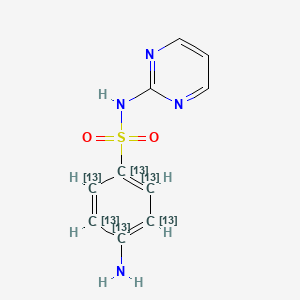
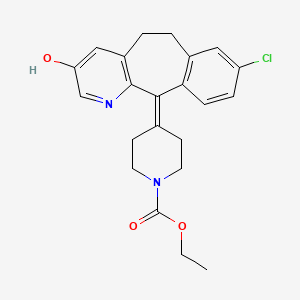
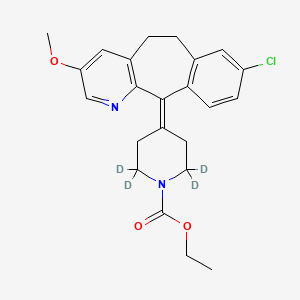
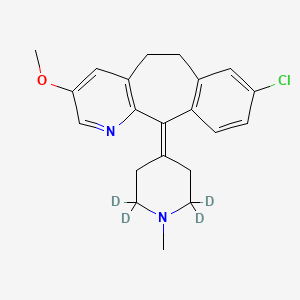
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol-d4](/img/structure/B564390.png)
